molecular formula C18H15N3OS B5966159 5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(3-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(3-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B5966159
M. Wt: 321.4 g/mol
InChI Key: WXICHYDOOYGRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a chemical compound belonging to the class of pyrrol-3-one derivatives, which are recognized in medicinal chemistry for their potential as protein kinase inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Compounds within this chemical class have been identified as promising scaffolds in oncological research. Specifically, closely related 5-amino-4-(benzothiazol-2-yl)-1,2-dihydro-pyrrol-3-ones have been demonstrated to act as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival, and is a significant therapeutic target in various cancers . The core pyrrol-3-one structure is also under investigation for its antiproliferative activities. Research on a similar compound, which differs only in the phenyl ring substituent, showed antitumor efficacy against colon cancer in a rat model that was comparable to the chemotherapeutic agent 5-fluorouracil . Notably, this related analogue was reported to attenuate inflammation in the colon and other digestive organs, suggesting a potentially more favorable tissue tolerance profile beyond the cancerous target areas . Researchers can utilize this compound to explore its specific mechanism of action, potency, and selectivity in various biochemical and cellular assays. As with any compound of this nature, proper safety protocols must be observed. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(3-methylphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-5-4-6-12(9-11)21-10-14(22)16(17(21)19)18-20-13-7-2-3-8-15(13)23-18/h2-9,19,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICHYDOOYGRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-(3-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.

    Coupling Reactions: The benzothiazole and pyrrole intermediates can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of D1 is its anticancer activity . A study investigated the effects of D1 on rats with colon cancer induced by 1,2-dimethylhydrazine (DMH). The results indicated that D1 exhibited comparable antitumor efficacy to 5-fluorouracil (5-FU), a standard chemotherapy drug. Specifically, D1 administration resulted in:

  • Reduction in tumor number : Up to 46% decrease in tumor count.
  • Tumor area reduction : Significant decrease in the total area occupied by tumors.
  • Inflammation attenuation : D1 notably reduced inflammation in the colon, gastric, and jejunal mucosa compared to 5-FU, which aggravated these conditions .

This study highlights D1's potential as a less toxic alternative to traditional chemotherapy agents, suggesting it may contribute to better patient outcomes with fewer side effects.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Another application of compounds related to D1 involves their role as DPP-IV inhibitors , which are crucial in managing type 2 diabetes. Research has shown that derivatives incorporating benzothiazole groups exhibit potent DPP-IV inhibitory activity. For instance, a specific derivative demonstrated significant reductions in blood glucose levels during oral glucose tolerance tests . This suggests that compounds like D1 could be further explored for their potential in diabetes management.

Study on Digestive System Effects

In a separate investigation focusing on the digestive system, D1 was administered at a dose of 2.3 mg/kg over different periods to assess its impact on gut health in colon cancer models. The findings revealed that:

  • Morphometric parameters normalization : D1 contributed to partial restoration of mucosal morphology.
  • Functional recovery : It aided in restoring functional aspects of gut organs affected by cancer treatment .

These results underscore the compound's dual role in not only combating cancer but also promoting recovery from treatment-induced damage.

Data Summary Table

Application AreaFindingsReference
Anticancer ActivityReduced tumor number by up to 46%; less inflammation than 5-FU
DPP-IV InhibitionSignificant blood glucose reduction in oral tests
Digestive System RecoveryImproved mucosal morphology and function post-cancer treatment

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Analogues :

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Structure: Combines a pyrazole ring with a cyanothiophene group. Synthesis: Prepared via 1,4-dioxane-mediated reactions using malononitrile and elemental sulfur.

2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, Patent) Structure: Benzothiazole linked to a tetrahydroquinoline-thiazole hybrid. Synthesis: Likely involves cyclization and coupling steps common in heterocyclic chemistry.

Target Compound :

  • Structural Uniqueness : The dihydropyrrolone ring distinguishes it from analogues with pyrazole or thiophene cores. The 3-methylphenyl substitution may enhance lipophilicity compared to polar groups in 7a or Example 1.

Electronic and Physicochemical Properties

For the target compound:

  • The benzothiazole ring may exhibit electron-withdrawing effects, polarizing the dihydropyrrolone core.
  • The amino group likely increases electron density at the pyrrolone oxygen, influencing reactivity.

Comparison :

  • Example 1 : The carboxylic acid moiety in Example 1 improves water solubility but may reduce membrane permeability relative to the target’s methylphenyl group.

Pharmacological Potential

While the evidence lacks direct bioactivity data for the target compound, patent examples highlight benzothiazole derivatives as promising candidates for kinase inhibition or antimicrobial activity .

Table 2: Hypothetical Activity Comparison

Compound Potential Targets Likely Bioactivity
Target Compound Kinases, microbial enzymes Anticancer, antimicrobial (inferred)
7a Oxidative stress pathways Antioxidant, enzyme inhibition
Example 1 Proteases, receptors Anti-inflammatory, antiviral

Biological Activity

5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one (referred to as D1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

D1 is characterized by its unique structure which includes a pyrrolone core substituted with an amino group and a benzothiazole moiety. This structural configuration is believed to contribute to its biological effectiveness.

Antitumor Effects

A significant study evaluated the antitumor activity of D1 in a rat model of colon cancer induced by 1,2-dimethylhydrazine (DMH). The compound was administered orally at a dosage of 2.3 mg/kg over a period of 27 weeks. Results indicated that D1 exhibited comparable antitumor efficacy to the standard chemotherapeutic agent 5-fluorouracil (5FU), with a reduction in tumor number and total area by up to 46% compared to controls. Notably, D1 also demonstrated less toxicity to non-cancerous tissues, suggesting a favorable safety profile .

Table 1: Comparison of Antitumor Effects

TreatmentTumor Reduction (%)Toxicity Level
D146Low
5-FluorouracilComparableHigh

The mechanism underlying the antitumor activity of D1 appears to involve the modulation of inflammatory responses in gut tissues. The administration of D1 resulted in reduced inflammation in the colon, gastric, and jejunal mucosa, as well as in the liver, contrasting with 5FU which exacerbated liver damage. This anti-inflammatory effect may play a crucial role in its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the broader implications of benzothiazole derivatives like D1:

  • In Vitro Studies : Research indicates that compounds similar to D1 exhibit significant antiproliferative effects on various cancer cell lines. These studies highlight the potential for benzothiazole derivatives in drug development targeting specific cancers .
  • Enzymatic Inhibition : Some derivatives have shown promise as selective protein inhibitors, which could extend their application beyond oncology into areas such as infectious diseases and neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, refluxing intermediates (e.g., substituted benzothiazole derivatives) with carbonyl-containing precursors in ethanol or chloroform under basic conditions (e.g., triethylamine) can yield the target compound. Post-synthesis purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography is critical . Key parameters include temperature control (e.g., room temperature for 18 hours or reflux) and stoichiometric ratios of reagents, as deviations may lead to byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the 3D molecular geometry, including dihedral angles between the benzothiazole and pyrrolone rings .
  • DFT calculations (e.g., B3LYP/6-31G* basis sets) predict electronic properties (HOMO-LUMO gaps, charge distribution) and validate experimental data .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions, while IR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Controls (e.g., untreated cells) and replicates (n ≥ 3) are essential to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Systematic substitution : Modify the 3-methylphenyl or benzothiazole moieties and compare bioactivity. For example, replace methyl with electron-withdrawing groups (e.g., Cl, NO₂) to assess effects on antimicrobial potency .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Correlate binding affinity (ΔG) with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized protocols : Adopt uniform assay conditions (e.g., cell line passage number, incubation time) to reduce inter-lab variability .
  • Meta-analysis : Statistically aggregate data from multiple studies (e.g., using R or Python) to identify outliers and trends. Control for confounding factors like solvent choice (DMSO vs. ethanol) .

Q. How can DFT studies guide the design of derivatives with enhanced stability or solubility?

  • Methodological Answer :
  • Solubility prediction : Calculate partition coefficients (LogP) via software like MarvinSketch. Derivatives with lower LogP (e.g., via hydroxyl or carboxylate groups) may improve aqueous solubility .
  • Thermodynamic stability : Evaluate Gibbs free energy (ΔG) of tautomeric forms. Keto-enol tautomerism in the pyrrolone ring impacts stability and reactivity .

Q. What environmental fate studies are relevant for assessing its ecotoxicological risks?

  • Methodological Answer :
  • Degradation pathways : Simulate hydrolysis (pH 5–9 buffers) and photolysis (UV exposure) to identify breakdown products. LC-MS/MS tracks metabolite formation .
  • Bioaccumulation assays : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodological Answer :
  • Control experiments : Re-synthesize the compound using literature methods to verify purity (e.g., ≥95% by HPLC) .
  • Solvent effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations .

Methodological Tables

Table 1: Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
1Ethanol reflux, triethylamine47
2Chloroform, NaHCO₃ wash65

Table 2: Computational vs. Experimental HOMO-LUMO Gaps

MethodHOMO (eV)LUMO (eV)Gap (eV)
DFT (B3LYP)-5.8-1.93.9
Experimental-5.6-2.13.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.